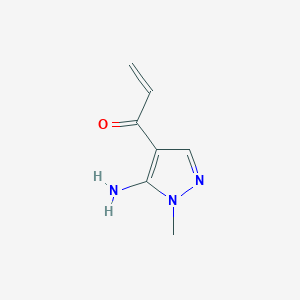
3'-Nitro-4'-(2,2,2-trifluoroethoxy)acetanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Nitro-4’-(2,2,2-trifluoroethoxy)acetanilide is a chemical compound with the molecular formula C10H9F3N2O4 and a molecular weight of 278.18 g/mol It is characterized by the presence of a nitro group, a trifluoroethoxy group, and an acetanilide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Nitro-4’-(2,2,2-trifluoroethoxy)acetanilide typically involves the nitration of 4’-(2,2,2-trifluoroethoxy)acetanilide. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the rate of nitration and to prevent over-nitration.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Quality control measures, such as NMR, HPLC, and GC, are employed to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3’-Nitro-4’-(2,2,2-trifluoroethoxy)acetanilide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The acetanilide moiety can undergo hydrolysis in the presence of strong acids or bases to yield the corresponding aniline derivative and acetic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent.
Major Products Formed
Reduction: 3’-Amino-4’-(2,2,2-trifluoroethoxy)acetanilide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3’-Nitro-4’-(2,2,2-trifluoroethoxy)aniline and acetic acid.
Aplicaciones Científicas De Investigación
3’-Nitro-4’-(2,2,2-trifluoroethoxy)acetanilide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 3’-Nitro-4’-(2,2,2-trifluoroethoxy)acetanilide depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoroethoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and molecular targets. The acetanilide moiety can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2’-Nitro-4’-(2,2,2-trifluoroethoxy)acetanilide: Similar structure but with the nitro group in a different position.
3-Nitro-4-(2,2,2-trifluoroethoxy)aniline: Lacks the acetanilide moiety, which may affect its chemical and biological properties.
3-Nitro-4-(2,2,2-trifluoroethoxy)benzoic acid: Contains a carboxylic acid group instead of the acetanilide moiety .
Uniqueness
3’-Nitro-4’-(2,2,2-trifluoroethoxy)acetanilide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the trifluoroethoxy group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Propiedades
Número CAS |
1322200-90-7 |
|---|---|
Fórmula molecular |
C10H9F3N2O4 |
Peso molecular |
278.18 g/mol |
Nombre IUPAC |
N-[3-nitro-4-(2,2,2-trifluoroethoxy)phenyl]acetamide |
InChI |
InChI=1S/C10H9F3N2O4/c1-6(16)14-7-2-3-9(8(4-7)15(17)18)19-5-10(11,12)13/h2-4H,5H2,1H3,(H,14,16) |
Clave InChI |
ZTJXKISMOXAYFP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=C(C=C1)OCC(F)(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(Oxan-4-yl)amino]benzonitrile](/img/structure/B12089734.png)
![(NE)-N-[(3-fluoropyridin-2-yl)methylidene]hydroxylamine](/img/structure/B12089735.png)

![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(1H-indol-3-yloxy)oxan-3-yl]acetamide](/img/structure/B12089751.png)



![Benzenepropanamide,a-amino-N-[(1R)-1-[(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]-, (aS)-](/img/structure/B12089777.png)
![1-Methyl-2-phenyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1h-benzimidazole](/img/structure/B12089782.png)

![3-[(4-Bromophenyl)methyl]oxetane](/img/structure/B12089794.png)
